molecular formula C9H12N2O B8417374 2-(Pyrrolidin-1-yl)pyridin-3-ol

2-(Pyrrolidin-1-yl)pyridin-3-ol

Cat. No.: B8417374
M. Wt: 164.20 g/mol
InChI Key: HFNVCNKPIFBWIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Pyrrolidin-1-yl)pyridin-3-ol is a heterocyclic compound featuring a pyridine ring substituted with a hydroxyl group at position 3 and a pyrrolidine ring attached via a nitrogen atom at position 2. Pyrrolidine-pyridine hybrids are often explored for their bioactivity, particularly as kinase inhibitors or intermediates in drug development .

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

2-pyrrolidin-1-ylpyridin-3-ol

InChI

InChI=1S/C9H12N2O/c12-8-4-3-5-10-9(8)11-6-1-2-7-11/h3-5,12H,1-2,6-7H2

InChI Key

HFNVCNKPIFBWIZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=C(C=CC=N2)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-(Pyrrolidin-1-yl)pyridin-3-ol, highlighting differences in substituents, molecular properties, and applications:

Compound Name Molecular Formula Substituents/Modifications Key Applications/Findings Reference ID
2-Aminopyridin-3-ol C₅H₆N₂O -NH₂ at position 2 Intermediate in organic synthesis; hazardous handling noted .
2-(2-Hydroxyethoxy)pyridin-3-ol C₇H₉NO₃ -OCH₂CH₂OH at position 2 Potential solubility modifier; structural analog for drug design .
3-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)prop-2-yn-1-ol C₁₃H₁₄FN₂O Pyrrolidin-1-yl at pyridine position 6; propargyl alcohol at position 3 Unspecified in evidence; likely explored for bioactivity due to fluorine and pyrrolidine motifs .
(S)-1-(2-Aminophenyl)pyrrolidin-3-ol C₁₀H₁₄N₂O Pyrrolidine linked to 2-aminophenyl group Pharmaceutical intermediate (e.g., kinase inhibitors) .
5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine derivatives Varies Pyrrolidine linked to pyrazolo-pyrimidine core TRK kinase inhibitors for cancer therapy .

Key Structural and Functional Insights:

Substituent Position Effects: 2-Aminopyridin-3-ol (CAS 16867-03-1) shares the pyridin-3-ol backbone but replaces the pyrrolidine group with an -NH₂. This substitution reduces steric bulk but may increase reactivity and toxicity . 2-(2-Hydroxyethoxy)pyridin-3-ol introduces a hydrophilic chain at position 2, enhancing solubility compared to the hydrophobic pyrrolidine group in the target compound .

Bioactivity and Applications :

  • Pyrrolidine-containing analogs, such as those in and , demonstrate potent kinase inhibition, suggesting that this compound could serve as a scaffold for anticancer agents .
  • Fluorinated derivatives (e.g., ) highlight the role of halogen atoms in improving metabolic stability and target binding .

Synthetic Relevance :

  • Methods for attaching pyrrolidine rings to aromatic systems (e.g., via carbamate intermediates in ) may apply to synthesizing this compound .

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